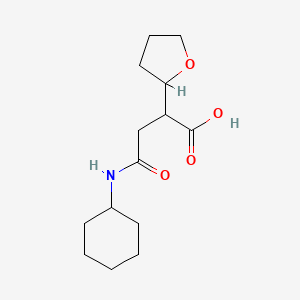

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid

Descripción

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid is an organic compound that features a cyclohexyl group, a tetrahydrofuran ring, and a succinamic acid moiety

Propiedades

IUPAC Name |

4-(cyclohexylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c16-13(15-10-5-2-1-3-6-10)9-11(14(17)18)12-7-4-8-19-12/h10-12H,1-9H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPJJHSMLUJGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(C2CCCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

Formation of the Succinamic Acid Moiety: This step involves the reaction of the intermediate with succinic anhydride under basic conditions to form the succinamic acid group.

Industrial Production Methods: Industrial production methods for N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or tetrahydrofuran groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic benefits.

Comparación Con Compuestos Similares

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid can be compared with similar compounds such as:

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-acetamide: Similar structure but with an acetamide group instead of succinamic acid.

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-propionic acid: Similar structure but with a propionic acid group.

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-butyric acid: Similar structure but with a butyric acid group.

The uniqueness of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid is characterized by its unique structural features, which include a cyclohexyl group and a tetrahydrofuran moiety linked to a succinamic acid backbone. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of approximately 225.3 g/mol. The compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Biological Activities

-

Antimicrobial Properties :

Research indicates that N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -

Anticancer Activity :

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. -

Mechanism of Action :

The mechanism by which N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic benefits.

Case Studies

A series of studies have been conducted to evaluate the biological activity of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid:

- Study 1 : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

- Study 2 : In an anticancer assay involving MCF7 breast cancer cells, the compound exhibited an IC50 value of 15 µM, indicating potent growth inhibition compared to control groups.

Comparative Analysis

The following table summarizes the biological activities of N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid compared to similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid | 32 | 15 |

| Compound A (similar structure) | 64 | 25 |

| Compound B (similar structure) | 16 | 10 |

Q & A

Q. What synthetic routes are recommended for synthesizing N-Cyclohexyl-2-(tetrahydro-furan-2-yl)-succinamic acid?

A common approach involves reacting succinic anhydride with a cyclohexylamine derivative under controlled conditions. For example, analogous succinamic acids are synthesized via nucleophilic acyl substitution, where the amine attacks the anhydride carbonyl group . Solvent selection (e.g., DMF or THF) and temperature (60–80°C) are critical to avoid side reactions like hydrolysis.

Q. Which spectroscopic techniques are essential for structural characterization?

Key methods include:

- FT-IR to identify amide (C=O, N–H) and carboxylic acid (O–H) functional groups.

- NMR (¹H, ¹³C) to resolve cyclohexyl and tetrahydrofuran ring protons, with 2D experiments (COSY, HSQC) for stereochemical assignments .

- X-ray crystallography for absolute configuration determination, particularly to resolve dihedral angles between aromatic and amide planes .

Q. How can purity and impurity profiles be assessed?

Use HPLC with UV detection (λ = 210–254 nm) and LC-MS for trace impurity identification. Calibrate with reference standards (e.g., succinamic acid derivatives) to quantify residual solvents or unreacted intermediates .

Q. What storage conditions are recommended for this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Pre-dry solvents (e.g., THF) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Employ DoE (Design of Experiments) to evaluate variables like catalyst type (e.g., Co or Cu catalysts ), solvent polarity, and reaction time. Monitor intermediates via in situ FT-IR or Raman spectroscopy to identify kinetic bottlenecks. For example, reducing reaction temperature to 50°C may suppress undesired cyclization by-products.

Q. How to resolve discrepancies in stereochemical assignments using crystallographic data?

Perform single-crystal X-ray diffraction to determine absolute configuration, as done for N-(4-Methyl-2-nitrophenyl)succinamic acid . Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA) to validate hydrogen-bonding patterns and torsional angles.

Q. What strategies address contradictions in pharmacological data due to stereochemical variability?

Isolate enantiomers via chiral HPLC and test their bioactivity separately. For example, the (R)-enantiomer of N-(1-Phenylethyl)succinamic acid showed distinct binding affinities in enzyme assays . Use molecular docking to correlate stereochemistry with target interactions.

Q. How to design bioactivity assays considering structural features like the tetrahydrofuran ring?

Prioritize assays sensitive to hydrogen-bond donors (amide N–H) and hydrophobic interactions (cyclohexyl group). For enzyme inhibition studies, use surface plasmon resonance (SPR) to measure binding kinetics. Adjust assay pH to stabilize the carboxylic acid moiety (pKa ≈ 4–5).

Q. What computational approaches predict degradation pathways under varying conditions?

Use QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model hydrolysis or oxidation reactions. For example, the tetrahydrofuran ring’s strain energy may accelerate ring-opening under acidic conditions. Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) .

Q. How to analyze conflicting solubility data in different solvents?

Perform solubility parameter (HSP) analysis using Hansen parameters. The compound’s amphiphilic nature (polar amide vs. nonpolar cyclohexyl) may cause discrepancies in polar aprotic solvents (e.g., DMSO vs. THF). Use molecular dynamics simulations to model solvent interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.